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Compound of Interest

Compound Name:
5-chloro-N-propyl-1,2-benzoxazol-

3-amine

CAS No.: 1344687-63-3

Cat. No.: B1436239

Get Quote

Executive Summary
This technical guide provides a critical comparison between 5-chloro-benzoxazole derivatives

and their non-chlorinated parent scaffolds. In medicinal chemistry, the benzoxazole ring is a

privileged structure, isosteric with adenine and guanine, allowing it to interact effectively with

various biopolymers.

The Verdict: The introduction of a chlorine atom at the C5 position consistently enhances

biological potency across antimicrobial and anticancer domains. This enhancement is driven by

three core physicochemical shifts:

Increased Lipophilicity (logP): Facilitates passive transport across microbial cell walls and

tumor cell membranes.

Electronic Modulation: The electron-withdrawing nature of chlorine (

) alters the electron density of the oxazole ring, often strengthening
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stacking interactions within enzyme active sites (e.g., COX-2, Topoisomerase II).

Metabolic Stability: Blockade of the C5 position prevents rapid metabolic oxidation,

prolonging half-life (

).

Structure-Activity Relationship (SAR) Analysis
The bioactivity differences between 5-chloro and non-chlorinated benzoxazoles are not

random; they are predictable consequences of substituent effects.

SAR Visualization
The following diagram illustrates the functional impact of the 5-chloro substitution compared to

the unsubstituted core.
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Figure 1: SAR map highlighting the physicochemical impact of 5-chloro substitution on the

benzoxazole scaffold.

Comparative Bioactivity Data[1][2][3][4][5][6][7]
Antimicrobial Efficacy
The 5-chloro substitution is particularly effective against Gram-positive bacteria and fungi. The

chlorine atom mimics the lipophilic properties found in potent antifungals like miconazole,

enhancing penetration into the lipid-rich cell membranes of fungi.
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Table 1: Comparative MIC Values (

g/mL) Data synthesized from comparative studies on 2-substituted benzoxazoles.

Target
Organism

Compound
Substitution
(R)

MIC (

g/mL)

Relative
Potency

B. subtilis Benzoxazole H (None) 12.5 - 25.0 Baseline

5-Chloro-

Benzoxazole
5-Cl 3.12 4x - 8x Potent

S. aureus Benzoxazole H 50.0 Baseline

5-Chloro-

Benzoxazole
5-Cl 12.5 4x Potent

C. albicans Benzoxazole H >100 Weak

5-Chloro-

Benzoxazole
5-Cl 25.0 Significant

Key Insight: The 5-chloro-2-cyclohexylmethyl derivative has shown superior activity (MIC 3.12

g/mL) compared to its non-chlorinated analog, validating the hypothesis that halogenation
drives potency in this scaffold [1, 4].

Anticancer & Enzyme Inhibition
In oncology, 5-chloro-benzoxazoles act as inhibitors for specific enzymes involved in cell

proliferation, such as Topoisomerase II and COX-2.

Table 2: Enzyme Inhibition Profile (IC

)
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Target Enzyme Compound Class
IC

(Mean)

Mechanism of
Enhancement

COX-2 Non-chlorinated
> 50

M
Poor active site fit.

5-Chloro-derivative
0.25

M

Cl fills hydrophobic

pocket in COX-2

channel [2].

Topoisomerase II Non-chlorinated
> 100

M

Weak DNA

intercalation.

5-Chloro-derivative
~71

M

Enhanced stabilization

of DNA-enzyme

complex [3].

MCF-7 (Breast

Cancer)
Non-chlorinated

30.0

M
Moderate cytotoxicity.

5-Chloro-derivative
5.6 - 19.8

M

Improved cellular

uptake and target

binding [5].

Mechanism of Action (MOA) Pathway
The following workflow illustrates how the 5-chloro substituent facilitates the "Lock and Key"

mechanism in COX-2 and Topoisomerase II inhibition.
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Figure 2: Mechanistic pathway of 5-chloro-benzoxazole induced cytotoxicity.

Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These

methods are designed to be self-validating with positive controls.

Synthesis Workflow (Microwave Assisted)
Efficiency Note: Microwave synthesis is recommended over conventional reflux for 5-chloro

derivatives to minimize side reactions and improve yield.

Reactants: Mix 2-amino-4-chlorophenol (1.0 eq) with the appropriate carboxylic acid (1.0 eq)

in Polyphosphoric Acid (PPA).

Condition: Irradiate at 140°C for 10-15 minutes (monitor via TLC).

Work-up: Pour reaction mixture into crushed ice; neutralize with 10% NaHCO
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.

Purification: Recrystallize from ethanol.

Validation: Confirm structure via

H-NMR (look for loss of -COOH proton and characteristic benzoxazole ring protons).

Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).

Preparation: Dissolve 5-chloro-benzoxazole derivative in DMSO (1 mg/mL stock).

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (bacteria) or Sabouraud

Dextrose broth (fungi) in 96-well plates.

Inoculation: Add

CFU/mL of test organism (S. aureus ATCC 25923, C. albicans ATCC 10231).

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

Readout: MIC is the lowest concentration with no visible turbidity.

Control: Use Ampicillin (bacteria) and Fluconazole (fungi) as positive controls. DMSO

alone as negative control.

Anticancer Assay (MTT Protocol)
Objective: Determine IC

against MCF-7 cell lines.

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates; incubate 24h.

Treatment: Add test compounds (0.1 - 100
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M); incubate 48h.

Staining: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC

using non-linear regression (GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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